Welcome to the BenchChem Online Store!
molecular formula C11H8Cl2N2O B1671077 2-Benzyl-4,5-dichloropyridazin-3(2h)-one CAS No. 41933-33-9

2-Benzyl-4,5-dichloropyridazin-3(2h)-one

Cat. No. B1671077
M. Wt: 255.10 g/mol
InChI Key: AJHBQZQCDCTOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07378418B2

Procedure details

To a solution of dichloropyridazinone (50.0 g, 303.0 mmol) in DMF (200 mL) was added K2CO3 (50.3 g, 364.0 mmol) at RT under vigorous stirring. Benzylbromide (40.0 mL, 336.0 mmol) was added in rapid drops via a syringe. The resulting suspension was stirred at 50° C. for 1 h until all the pyridazinone was consumed as judged by HPLC. The reaction mixture was then poured into water (400 mL). The resultant suspension was stirred for 15 min at RT, and then filtered. The collected solid was rinsed thoroughly with water until no color was apparent in the filtrate. The solid was dried in a vacuum oven at 50° C. overnight to give the title compound, 2-benzyl-4,5-dichloropyridazin-3(2H)-one, (73.1 g, 95%) as pale yellow solid. HPLC: 3.17 min; MS, M+H=255.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][NH:5][C:4](=[O:8])[C:3]=1[Cl:9].C([O-])([O-])=O.[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.N1NC(=O)C=CC=1>CN(C=O)C>[CH2:16]([N:5]1[C:4](=[O:8])[C:3]([Cl:9])=[C:2]([Cl:1])[CH:7]=[N:6]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C(NN=C1)=O)Cl
Name
Quantity
50.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NC(C=CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant suspension was stirred for 15 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into water (400 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was rinsed thoroughly with water until no color
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 73.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.